N-[(1R*,4R*)-4-Aminocyclohexyl]-3,3-dimethylbutanamide hydrochloride
CAS No.: 1286272-72-7
Cat. No.: VC4608507
Molecular Formula: C12H25ClN2O
Molecular Weight: 248.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286272-72-7 |
|---|---|
| Molecular Formula | C12H25ClN2O |
| Molecular Weight | 248.8 |
| IUPAC Name | N-(4-aminocyclohexyl)-3,3-dimethylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C12H24N2O.ClH/c1-12(2,3)8-11(15)14-10-6-4-9(13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H |
| Standard InChI Key | KDLBVFREDBVDLO-AWLKUTLJSA-N |
| SMILES | CC(C)(C)CC(=O)NC1CCC(CC1)N.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a trans-4-aminocyclohexyl group (1R*,4R* configuration) linked to a 3,3-dimethylbutanamide chain via a nitrogen atom. The hydrochloride salt form enhances stability and solubility, a common modification for amine-containing compounds . Key structural elements include:
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Cyclohexylamine Backbone: The trans stereochemistry at positions 1 and 4 of the cyclohexane ring introduces conformational rigidity, potentially influencing binding interactions in biological systems .
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Dimethylbutanamide Side Chain: The branched alkyl group (3,3-dimethyl) may contribute to hydrophobic interactions, while the amide linkage offers hydrogen-bonding capability .
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Hydrochloride Counterion: The ionic pairing with chloride improves crystallinity and aqueous solubility, critical for handling in laboratory settings .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₅ClN₂O | |
| Molar Mass (g/mol) | 248.79 | |
| CAS Registry Number | 1286272-72-7 | |
| Stereochemistry | (1R*,4R*)-trans | |
| Salt Form | Hydrochloride |
Synthesis and Manufacturing
Purification and Quality Control
Purification methods such as recrystallization from ethanol/water mixtures or chromatographic techniques (e.g., reverse-phase HPLC) are standard for such compounds . Analytical techniques like mass spectrometry (MS) and high-resolution NMR would confirm molecular integrity and stereochemical purity .
Future Research Directions
Biological Activity Profiling
Screening against cancer cell lines (e.g., MCF-7, HeLa) could reveal antiproliferative effects, given the compound’s resemblance to anti-neoplastic agents described in patent WO2014144740A2 .
Structural Optimization
Modifying the dimethylbutanamide chain (e.g., introducing fluorinated groups) may enhance metabolic stability or target affinity.
Computational Modeling
Molecular docking studies could predict interactions with biological targets like serotonin receptors or ion channels, leveraging the trans-cyclohexylamine’s conformational rigidity .
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